molecular formula C16H26O2 B14477752 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol CAS No. 67708-79-6

2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol

Cat. No.: B14477752
CAS No.: 67708-79-6
M. Wt: 250.38 g/mol
InChI Key: GPMCZKILFBRNNY-UHFFFAOYSA-N
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Description

2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2-methylbutan-2-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol typically involves Friedel-Crafts alkylation reactions. In one method, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The use of excess 3-methyl-2-butanol and controlled reaction conditions, such as temperature and acid concentration, are crucial for maximizing the production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
  • 1,4-Dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene

Comparison: Compared to these similar compounds, 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the specific positioning of its hydroxyl groups and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

67708-79-6

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2,3-bis(2-methylbutan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C16H26O2/c1-7-15(3,4)13-11(17)9-10-12(18)14(13)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3

InChI Key

GPMCZKILFBRNNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C=CC(=C1C(C)(C)CC)O)O

Origin of Product

United States

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